Diethyl 3-cyano-3-phenylpentanedioate
Description
Diethyl 3-cyano-2-methylpentanedioate (CAS 6975-96-8) is a synthetic ester derivative of pentanedioic acid with a molecular formula of C₁₁H₁₇NO₄ and a molecular weight of 227.25698 g/mol . Its structure features a cyano (-CN) group at the 3-position and a methyl (-CH₃) substituent at the 2-position of the pentanedioate backbone, with ethyl ester groups at both termini. This compound is characterized by its high complexity (calculated complexity score: 335) and moderate hydrophobicity (XlogP: 1.6), making it suitable for applications in organic synthesis and pharmaceutical intermediates .
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
diethyl 3-cyano-3-phenylpentanedioate |
InChI |
InChI=1S/C16H19NO4/c1-3-20-14(18)10-16(12-17,11-15(19)21-4-2)13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
VFIQYNCJSDGNGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Diethyl 3-Cyano-2-methylpentanedioate and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Ester Groups | Key Applications/Properties |
|---|---|---|---|---|---|---|
| Diethyl 3-cyano-2-methylpentanedioate | 6975-96-8 | C₁₁H₁₇NO₄ | 227.25698 | 3-cyano, 2-methyl | Diethyl | Organic synthesis intermediates |
| Dimethyl 3-hydroxypentanedioate | 7250-55-7 | C₇H₁₂O₅ | 176.17 (calculated) | 3-hydroxy | Dimethyl | Pharmaceuticals, agrochemicals |
| Dimethyl 3-(cyanomethylidene)pentanedioate | 142509-31-7 | C₉H₁₁NO₄ | 197.19 (calculated) | 3-cyanomethylidene (conjugated) | Dimethyl | Reactive intermediates |
| Diethyl succinate | 123-25-1 | C₈H₁₄O₄ | 174.19 | None (butanedioate backbone) | Diethyl | Flavoring agent (FEMA 2377) |
Ester Group Influence on Physical Properties
- Diethyl vs. Dimethyl Esters: Diethyl esters (e.g., C₁₁H₁₇NO₄, C₈H₁₄O₄) generally exhibit higher molecular weights and lower solubility in water compared to dimethyl analogs (e.g., C₇H₁₂O₅, C₉H₁₁NO₄). Dimethyl esters may volatilize more readily due to smaller alkyl chains.
- Storage Stability: Diethyl succinate requires storage in sealed containers away from light and heat to prevent degradation , while reactive compounds like dimethyl 3-(cyanomethylidene)pentanedioate may need inert atmospheres to avoid unwanted polymerization .
Performance in Industrial Contexts
- Pharmaceuticals: Dimethyl 3-hydroxypentanedioate’s hydroxyl group supports drug solubility and bioavailability, whereas diethyl 3-cyano-2-methylpentanedioate’s cyano group could aid in synthesizing nitrile-containing APIs .
- Agrochemicals: The methyl and cyano substituents in diethyl 3-cyano-2-methylpentanedioate may enhance pesticidal activity by interacting with biological targets, similar to cyanoacrylate-based insecticides.
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